Hexanamide, N-hydroxy-N-methyl-

Description

Contextualization of N-Hydroxyamide Functionality in Biochemical Systems

The N-hydroxyamide functional group, also referred to as a hydroxamate, is a significant structural motif found in a variety of natural and synthetic compounds. These compounds are of considerable interest due to their diverse biological activities, which are largely attributed to the ability of the N-hydroxyamide group to act as a strong proton donor and an efficient chelator of metal ions. nih.gov

In nature, the N-hydroxyamide moiety is a key component of siderophores, which are compounds produced by microorganisms to sequester iron from their environment. This metal-chelating property is crucial for the survival of these organisms. Additionally, N-hydroxyamides are found in other naturally occurring molecules with various biological roles.

The synthetic utility and biological importance of N-hydroxyamides have led to extensive research. Scientists have incorporated this functional group into various molecular frameworks to develop compounds with a range of applications. For instance, derivatives of hydroxamic acid have been investigated for their potential as antibiotics, antifungal agents, and food additives. scispace.com Furthermore, the ability of N-hydroxyamides to inhibit metalloenzymes has made them a focal point in the design of therapeutic agents. nih.gov

Overview of Hexanamide (B146200), N-hydroxy-N-methyl- as a Research Compound

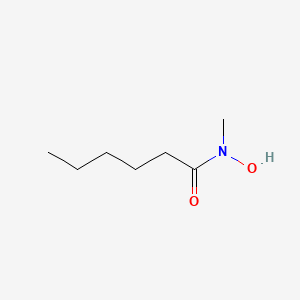

Hexanamide, N-hydroxy-N-methyl-, with the chemical formula C7H15NO2, is a specific example of an N-hydroxyamide that has been a subject of academic investigation, particularly in the context of synthesis and characterization. scispace.comorientjchem.org Research has focused on methods to produce this and related N-hydroxy-N-methyl fatty amides, often from readily available starting materials like palm oil. scispace.com

The characterization of Hexanamide, N-hydroxy-N-methyl- has been achieved through various analytical techniques, including Fourier-transform infrared (FTIR) spectroscopy, proton nuclear magnetic resonance (1H NMR) spectroscopy, and elemental analysis. scispace.com These studies confirm the presence of the defining N-hydroxy-N-methylamide group and provide a foundational understanding of its chemical properties.

While extensive research on the specific biological activities of Hexanamide, N-hydroxy-N-methyl- is not widely documented in publicly available literature, its structural features suggest it could be a subject for investigation in areas where other N-hydroxyamides have shown promise. These areas include its potential as a metal chelator or as an inhibitor of enzymes such as matrix metalloproteinases. nih.gov

Physicochemical Properties of Hexanamide, N-hydroxy-N-methyl-

| Property | Value | Source |

| Molecular Formula | C7H15NO2 | chemspider.com |

| Molecular Weight | 145.2 g/mol | chembk.com |

| IUPAC Name | N-Hydroxy-N-methylhexanamide | chemspider.com |

Historical Development of Research on N-Hydroxyamide Analogs

The study of N-hydroxyamide analogs has a rich history, driven by their interesting biological activities and synthetic versatility. Early research focused on the isolation and characterization of naturally occurring hydroxamic acids. Over time, the focus expanded to the synthesis of a wide array of N-hydroxyamide derivatives to explore their structure-activity relationships.

A significant area of research has been the development of N-hydroxyamide-containing peptides. These "peptoids" have been designed to mimic or modulate biological processes. For instance, the incorporation of N-hydroxy amides into peptide backbones has been shown to influence their conformation and lead to the formation of unique secondary structures, such as sheet-like assemblies. nih.gov

More recently, research has explored novel synthetic routes to N-hydroxyamides. For example, methods have been developed for the synthesis of N-hydroxybutanamide derivatives through the ring-opening of N-substituted succinimides. nih.govmdpi.com These synthetic advancements have made it easier to create libraries of N-hydroxyamide compounds for screening in various biological assays, including as potential inhibitors of enzymes implicated in disease. nih.gov The synthesis of N-methyl fatty hydroxamic acids, a category that includes Hexanamide, N-hydroxy-N-methyl-, has also been achieved using enzymatic methods, highlighting a move towards more sustainable and specific chemical transformations. nih.gov

Structure

3D Structure

Properties

CAS No. |

65753-91-5 |

|---|---|

Molecular Formula |

C7H15NO2 |

Molecular Weight |

145.2 g/mol |

IUPAC Name |

N-hydroxy-N-methylhexanamide |

InChI |

InChI=1S/C7H15NO2/c1-3-4-5-6-7(9)8(2)10/h10H,3-6H2,1-2H3 |

InChI Key |

SQYQLVLQENRRCF-UHFFFAOYSA-N |

SMILES |

CCCCCC(=O)N(C)O |

Canonical SMILES |

CCCCCC(=O)N(C)O |

Synonyms |

N-methyl hexanoylhydroxamic acid N-methyl-N-hexanoylhydroxamate N-MHH |

Origin of Product |

United States |

Synthetic Methodologies for Hexanamide, N Hydroxy N Methyl and Its Analogs

Established Synthetic Routes to N-Hydroxyamides

The construction of the N-hydroxyamide moiety is central to the synthesis of a wide array of compounds. Over the years, a variety of synthetic strategies have been developed, ranging from conventional acylation reactions to more advanced catalytic methodologies.

Conventional Synthetic Strategies

Historically, the synthesis of N-hydroxyamides has relied on the straightforward acylation of hydroxylamines or their N-substituted derivatives. nih.govnih.gov One of the most common and direct methods involves the reaction of an activated carboxylic acid derivative, such as an acyl chloride, with an appropriate hydroxylamine (B1172632). beilstein-archives.orgeurjchem.com For instance, the acylation of N-methylhydroxylamine with hexanoyl chloride would be a classical approach to Hexanamide (B146200), N-hydroxy-N-methyl-.

Another widely used conventional strategy is the reaction of esters with hydroxylamine, often in the presence of a base like sodium hydroxide (B78521) or potassium hydroxide. scispace.comoaepublish.com This method, while effective, can sometimes require harsh conditions or lead to side products. The use of coupling reagents to activate the carboxylic acid in situ for reaction with hydroxylamine is also a well-established technique. organic-chemistry.org

A notable approach involves the use of N-substituted succinimides, which can be synthesized from the corresponding amine and succinic anhydride. beilstein-archives.orgmdpi.com These succinimides then undergo a ring-opening reaction with hydroxylamine to yield the desired N-hydroxyamide derivative. beilstein-archives.orgmdpi.com This two-step process offers a versatile route to a variety of hydroxamic acids. mdpi.com

Advanced Synthetic Methodologies

In recent years, more sophisticated and efficient methods for N-hydroxyamide synthesis have emerged, often focusing on catalytic processes and milder reaction conditions. Iridium-catalyzed reactions have shown promise in the reductive formation of nitrones from N-hydroxyamides, which are valuable intermediates in organic synthesis. tcichemicals.combohrium.com Furthermore, N-substituted hydroxylamines have been successfully used as versatile amino precursors in iridium-catalyzed direct C-H amidation of arenes, operating at room temperature with high functional group tolerance. acs.org

Copper-catalyzed cross-coupling reactions represent another significant advancement. For example, a copper-catalyzed strategy for the direct C-H amination of arenes using N-hydroxyphthalimide as an amidyl radical precursor has been reported. researchgate.net Additionally, methods have been developed for the synthesis of N-(hydroxy)amide-containing pseudopeptides, which involve the acylation of N-(benzoyloxy)amines followed by deprotection. nih.govucf.edu This technique allows for the incorporation of the N-hydroxyamide linkage into peptide chains without racemization. nih.govucf.edu

The development of novel reagents has also expanded the toolkit for N-hydroxyamide synthesis. The use of O-acyl-N,N-disubstituted hydroxylamines as electrophilic nitrogen sources is a key strategy in modern synthetic chemistry. nih.gov Furthermore, N-heterocyclic carbene (NHC)-catalyzed reactions have been employed for the enantioselective synthesis of complex hydroxyamides, such as β-trifluoromethyl-β-hydroxyamides. nih.gov

Targeted Synthesis of Hexanamide, N-hydroxy-N-methyl-

The specific synthesis of Hexanamide, N-hydroxy-N-methyl- can be achieved through the general methods described above, typically by reacting a derivative of hexanoic acid with N-methylhydroxylamine.

A direct and common approach is the reaction of palm oil, which is rich in fatty acid esters including those of hexanoic acid, with N-methylhydroxylamine via a refluxing method. scispace.com This process directly converts the fatty acid esters into the corresponding N-hydroxy-N-methyl fatty amides. scispace.com

Optimization of Reaction Conditions and Yields

Optimizing the synthesis of N-hydroxy-N-methyl fatty amides, including Hexanamide, N-hydroxy-N-methyl-, has been a focus of research to improve efficiency and product purity. In the synthesis from palm oil and N-methylhydroxylamine, several parameters have been investigated to maximize the conversion. scispace.com

Key findings from optimization studies include:

Solvent Effect: The choice of solvent significantly impacts the reaction. Hexane has been identified as the optimal organic solvent for this conversion. scispace.com

Reaction Time: The duration of the reaction is crucial. An optimal reaction time of 16 hours was found to achieve the maximum conversion percentage. scispace.com

Molar Ratio: The stoichiometry of the reactants is a critical factor. The best results were obtained with a molar ratio of N-methylhydroxylamine to oil of 6.5:1.0. scispace.com

Under these optimized conditions, a conversion percentage of approximately 79% of palm oil into N-hydroxy-N-methyl fatty amides was achieved. scispace.com

Table 1: Optimization of N-hydroxy-N-methyl Fattyamide Synthesis

| Parameter | Condition | Outcome | Source |

|---|---|---|---|

| Solvent | Hexane | Best organic solvent for the reaction | scispace.com |

| Reaction Time | 16 hours | Optimal time for maximum conversion | scispace.com |

| Molar Ratio (N-methylhydroxylamine:oil) | 6.5:1.0 | Optimal ratio for yield | scispace.com |

| Conversion Rate | ~79% | Achieved under optimized conditions | scispace.com |

Stereoselective Synthesis Approaches

While the structure of Hexanamide, N-hydroxy-N-methyl- itself is achiral, the development of stereoselective methods for synthesizing chiral N-hydroxyamides is a significant area of research, particularly for applications in pharmaceuticals and agrochemicals. These advanced methods can be applied to analogs of Hexanamide, N-hydroxy-N-methyl- that contain stereocenters.

One powerful strategy involves the use of N-heterocyclic carbene (NHC) catalysis. This has been successfully applied to the formal [2+2] cycloaddition between α-aroyloxyaldehydes and trifluoroacetophenones, which, after ring-opening, yields β-trifluoromethyl-β-hydroxyamides with excellent enantioselectivity. nih.gov

Another approach to obtaining chiral hydroxylamines involves the asymmetric hydrogenation and transfer hydrogenation of nitrones using a rhodium(III) catalyst, producing chiral hydroxylamines with high yields and enantiomeric excess. researchgate.net Additionally, palladium-catalyzed asymmetric synthesis of allylic N,O-disubstituted hydroxylamines from conjugated dienes has been reported. mdpi.com These methods, while not directly applied to the synthesis of Hexanamide, N-hydroxy-N-methyl-, represent the forefront of stereoselective synthesis in the broader class of N-hydroxyamides and could be adapted for chiral analogs. nih.govresearchgate.netmdpi.com

Green Chemistry Principles in N-Hydroxyamide Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of N-hydroxyamides to create more sustainable and environmentally friendly processes. This includes the use of biocatalysis, solvent-free reactions, and the development of catalytic systems that minimize waste.

Biocatalysis: Enzymatic reactions offer a clean and green alternative for the synthesis of hydroxamic acids. nih.gov For example, amidase enzymes have been used for the enantioselective synthesis of hydroxamic acids from amide precursors. nih.gov Lipase-catalyzed hydroxylaminolysis of fatty acids and their esters is another biocatalytic route. scispace.com Nitrile hydratase enzymes, often used in conjunction with chemocatalysts, provide a sustainable method for amide bond construction under mild, aqueous conditions. nih.govmanchester.ac.uk Vanadium-dependent haloperoxidases have also been explored as biocatalysts for nitrogen-halogen bond formation, which can be a precursor step in some synthetic routes. chemrxiv.org

Solvent-Free and Alternative Solvent Systems: The development of solvent-free synthesis methods is a key goal of green chemistry. One such method involves the trituration of a carboxylic acid and urea (B33335) with boric acid as a catalyst, followed by direct heating. semanticscholar.org This approach is rapid, efficient, and avoids the environmental issues associated with solvent use and disposal. semanticscholar.org The use of more environmentally benign solvents is also a focus. For instance, the selective hydrogenation of nitroaromatics to N-aryl hydroxylamines can be carried out in common organic solvents like isopropanol (B130326) under mild conditions using supported platinum catalysts. rsc.org

Catalytic and Waste-Reducing Methods: The shift from stoichiometric reagents to catalytic systems is a cornerstone of green chemistry. The use of supported platinum catalysts for hydrogenation reactions allows for high yields and selectivity while minimizing waste. rsc.org The development of one-pot syntheses, where multiple reaction steps are carried out in the same vessel, also contributes to a greener process by reducing the need for purification of intermediates and minimizing solvent use. nih.gov

Scale-Up Considerations for Research Production of Hexanamide, N-hydroxy-N-methyl-

Scaling up the synthesis of Hexanamide, N-hydroxy-N-methyl- from laboratory bench-scale to larger research production quantities requires careful consideration of reaction parameters and methodologies to ensure efficiency, reproducibility, and purity. Two primary approaches for scaling up hydroxamic acid synthesis are batch processing and continuous flow synthesis.

Batch Reactor Scale-Up:

For batch reactions, scaling up involves increasing the volume of reactants and the size of the reaction vessel. A study on the production of butyrohydroxamic acid demonstrated a successful scale-up from a 50 ml flask to a 1 L batch reactor. researchgate.net In this case, a batch reaction was preferred over a fed-batch process, and the reaction time was even reduced by 30 minutes at the larger scale. researchgate.net The final yield was 10.23 g of butyrohydroxamic acid with 95% purity. researchgate.net This suggests that for compounds like Hexanamide, N-hydroxy-N-methyl-, a well-optimized batch process can be effectively scaled for research-level production. Key considerations include efficient stirring, temperature control, and managing any potential exotherms.

Continuous Flow Synthesis:

Continuous flow technology offers several advantages for scaling up chemical reactions, including precise control over reaction parameters, enhanced heat and mass transfer, improved safety, and ease of scale-up. vapourtec.com The synthesis of hydroxamic acids has been successfully scaled using a continuous flow reactor. In one example, the synthesis of N-hydroxy-2-phenylacetamide was scaled up to produce 4.3 g of the product in 1.5 hours, demonstrating an output of 2.9 g/h. vapourtec.com The yield and purity were comparable to the smaller scale synthesis. The scale-up is achieved by running the system for a longer duration or by using a larger reactor volume, rather than changing the optimized reaction conditions. vapourtec.com This methodology provides a highly reproducible and efficient route for producing gram-scale quantities of hydroxamic acids for research.

The table below presents examples of scaled-up production for analogous hydroxamic acids.

Table 2: Scale-Up Examples for Hydroxamic Acid Production

| Product | Scale | Method | Throughput/Yield | Purity | Reference |

|---|---|---|---|---|---|

| Butyrohydroxamic Acid | 1 L | Batch Reactor | 10.23 g (2.273 g/L/h) | 95% | researchgate.net |

Chemical Modification and Derivatization of Hexanamide, N Hydroxy N Methyl

Strategies for Structural Diversification

The structural diversification of Hexanamide (B146200), N-hydroxy-N-methyl- primarily involves alterations to three key regions of the molecule: the hexyl chain, the N-methyl group, and the N-hydroxyamide moiety. These modifications allow for the fine-tuning of the compound's physicochemical and biological properties. scispace.comnih.gov

Modification of the Hexyl Chain

The six-carbon hexyl chain provides a lipophilic segment to the molecule, influencing its solubility and ability to cross cell membranes. Modifications to this chain can significantly alter these properties. Strategies include:

Chain Length Variation: Shortening or lengthening the alkyl chain can modulate the compound's lipophilicity.

Introduction of Unsaturation: Incorporating double or triple bonds within the chain can affect its conformation and potential interactions with biological targets.

Branching: Introducing alkyl branches on the chain can increase its steric bulk, which may influence its binding to enzymes or receptors.

Cyclization: Forming a cyclic structure within the chain can restrict its conformational freedom, potentially leading to more specific biological activity.

Introduction of Heteroatoms: Replacing a carbon atom with an oxygen or sulfur atom can alter the chain's polarity and hydrogen bonding capacity.

A study on the synthesis of N-hydroxy-N-methyl fattyamides from palm oil demonstrated that the fatty acid profile of the oil, which contains a mixture of saturated and unsaturated acyl chains, can be used to generate a variety of N-hydroxy-N-methyl fattyamides with different chain lengths and degrees of unsaturation. scispace.com

Substitutions on the N-Methyl Group

The N-methyl group is another site for modification. Replacing the methyl group with other alkyl or aryl substituents can impact the compound's steric and electronic properties. For instance, substituting the N-methyl group with a larger alkyl group, such as a propyl group, results in N-methyl-N-propylhexanamide. nih.gov This type of substitution can influence the compound's metabolic stability and its interaction with biological targets.

Derivatization of the N-Hydroxyamide Moiety

The N-hydroxyamide group is a critical functional group, often responsible for the compound's biological activity, such as its ability to chelate metal ions. Derivatization of this moiety can be used to create prodrugs or to attach other molecules, such as fluorescent tags. nih.gov Common derivatization strategies include:

O-Alkylation or O-Acylation: Attaching an alkyl or acyl group to the hydroxyl group can mask the hydroxamic acid, which can then be cleaved in vivo to release the active compound. This is a common strategy for creating prodrugs.

Formation of Esters: The hydroxyl group can be esterified with various acids to create derivatives with altered solubility and pharmacokinetic properties.

Conversion to N-alkoxyamides: The N-hydroxyamide can be converted to an N-alkoxyamide, which can have different biological activities.

For example, methods have been developed for the synthesis of N-(hydroxy)amide-containing pseudopeptides where the N-hydroxy group is initially protected as a benzoyloxy group and later deprotected. nih.gov

Synthesis of Prodrug Analogs for Research Probes

The development of prodrugs is a key strategy to improve the delivery and efficacy of therapeutic agents. For Hexanamide, N-hydroxy-N-methyl-, prodrug analogs can be designed to enhance properties such as water solubility, stability, and cell permeability. science.gov A common approach involves modifying the N-hydroxyamide functional group. By temporarily masking this polar group with a carrier moiety, the resulting prodrug can exhibit improved pharmacokinetic properties. urjc.es This carrier is designed to be cleaved by specific enzymes in the body, releasing the active parent drug at the desired site of action. science.gov For instance, adding a phosphate (B84403) group can increase water solubility and stability. science.gov Another strategy involves creating acyloxy ester groups conjugated with amino acids to improve intestinal absorption. urjc.es

Bioconjugation Strategies for Hexanamide, N-hydroxy-N-methyl-

Bioconjugation involves linking a molecule, such as Hexanamide, N-hydroxy-N-methyl-, to a biomolecule, like a protein or a fluorescent probe. This technique is valuable for studying the interactions of the compound within biological systems.

Development of Fluorescent Probes

Attaching a fluorescent probe to Hexanamide, N-hydroxy-N-methyl- allows for the visualization and tracking of the molecule within living cells. This can provide valuable information about its cellular uptake, distribution, and target engagement. The design of such probes often involves linking a fluorophore, a molecule that emits light upon excitation, to the Hexanamide, N-hydroxy-N-methyl- scaffold. The choice of fluorophore and the linking strategy are critical to ensure that the probe retains the desired biological activity of the parent compound while providing a strong and stable fluorescent signal. For example, a fluorescent probe could be designed where the fluorescence is initially "turned off" and is "turned on" upon binding to its target, providing a direct readout of the compound's activity.

Affinity Tagging for Target Identification Studies

The identification of the cellular targets of bioactive small molecules is a fundamental aspect of chemical biology and drug discovery. rsc.org Affinity-based target identification remains a widely utilized strategy for elucidating the mechanism of action of novel compounds. rsc.org This approach involves the chemical modification of a bioactive molecule to incorporate a reporter tag, such as a biotin (B1667282) or a fluorescent dye, or a reactive group for immobilization onto a solid support. The resulting affinity probe is then used to isolate its binding partners from a complex biological sample, such as a cell lysate.

The general workflow for such a study would involve:

Synthesis of an Affinity Probe: A derivative of Hexanamide, N-hydroxy-N-methyl- would be synthesized to include a linker arm terminating in an affinity handle (e.g., biotin). This often involves multi-step organic synthesis to ensure the tag is positioned appropriately.

Incubation with a Biological Sample: The affinity probe would be incubated with a relevant biological sample, such as a cell lysate or tissue homogenate, to allow for the formation of a complex between the probe and its target protein(s).

Affinity Purification: The probe-target complexes would be captured using an affinity matrix that specifically binds to the tag (e.g., streptavidin-coated beads for a biotinylated probe).

Elution and Protein Identification: After washing away non-specifically bound proteins, the target proteins are eluted from the matrix. These proteins are then typically identified using techniques such as mass spectrometry.

The success of this approach is contingent on several factors, including the design of the probe, the choice of the linker, and the experimental conditions used for the affinity capture. rsc.org New methods and techniques are continually being developed to overcome common challenges such as non-specific interactions and to improve the sensitivity of target detection. rsc.org

Mechanistic Investigations of Hexanamide, N Hydroxy N Methyl Interactions

Enzyme Inhibition Kinetics and Mechanisms

Detailed studies on the enzyme inhibition kinetics of Hexanamide (B146200), N-hydroxy-N-methyl- are not currently available.

Reversible and Irreversible Inhibition Patterns

There is no specific information to determine whether Hexanamide, N-hydroxy-N-methyl- acts as a reversible or irreversible inhibitor of any particular enzyme.

Determination of Inhibition Constants (K_i, IC_50)

No published studies were found that report the inhibition constants, such as the inhibition constant (K_i) or the half-maximal inhibitory concentration (IC_50), for Hexanamide, N-hydroxy-N-methyl- against any specific enzyme target. For context, related but distinct HDAC inhibitors, such as N-hydroxy-7-(naphthalen-2-ylthio)heptanamide (HNHA), have reported IC_50_ values in the nanomolar range against total HDACs. abcam.com

Substrate Competition Studies

There is no available data from substrate competition studies involving Hexanamide, N-hydroxy-N-methyl- to elucidate its mechanism of enzyme inhibition (e.g., competitive, non-competitive, or uncompetitive).

Receptor Binding Profiling and Ligand-Target Interactions (in vitro)

Information regarding the in vitro receptor binding profile and specific ligand-target interactions of Hexanamide, N-hydroxy-N-methyl- is not documented in the reviewed literature.

Binding Affinity Measurements

No experimental data on the binding affinity of Hexanamide, N-hydroxy-N-methyl- to any receptor or protein target has been reported.

Ligand-Induced Conformational Changes

There are no studies describing any conformational changes induced in a target protein upon the binding of Hexanamide, N-hydroxy-N-methyl-.

Modulation of Protein-Protein Interactions

No studies were identified that investigated the ability of Hexanamide, N-hydroxy-N-methyl- to modulate protein-protein interactions. Research in this area is fundamental to understanding how a compound might interfere with or stabilize protein complexes, which are crucial for numerous cellular functions. However, at present, the effects of this particular compound on such interactions remain uncharacterized.

Cellular Pathway Perturbation Studies (in vitro, non-clinical)

There is no available information from in vitro, non-clinical studies regarding the perturbation of cellular pathways by Hexanamide, N-hydroxy-N-methyl-. Such studies are essential for elucidating the biological impact of a compound on cellular signaling and metabolic networks.

Impact on Specific Enzyme Cascades

Detailed investigations into the impact of Hexanamide, N-hydroxy-N-methyl- on specific enzyme cascades have not been reported in the scientific literature. Therefore, no data is available to describe its potential inhibitory or activating effects on enzymatic pathways.

Analysis of Transcriptional and Translational Effects

The effects of Hexanamide, N-hydroxy-N-methyl- on transcriptional and translational processes have not been documented. Analysis of changes in gene expression at the mRNA (transcriptional) and protein (translational) levels is a critical step in characterizing the molecular mechanisms of a compound, but such data is not available for this compound.

Molecular Specificity and Selectivity Profiling

There are no published studies on the molecular specificity and selectivity profile of Hexanamide, N-hydroxy-N-methyl-. This type of profiling is necessary to determine the specific molecular targets of a compound and to assess its potential for off-target effects. Without this information, the selectivity of Hexanamide, N-hydroxy-N-methyl- for any particular biological target remains unknown.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies

Elucidation of Key Pharmacophoric Features

A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For N-hydroxyamide derivatives, the key pharmacophoric element is the hydroxamic acid moiety (-CONHOH) or its N-alkylated form (-CON(R)OH).

The N-hydroxyamide group is a critical pharmacophore primarily due to its ability to chelate metal ions, particularly zinc (Zn²⁺), which is a cofactor in the active site of many enzymes. journalagent.comresearchgate.netacs.org This metal-binding property is central to the inhibitory action of many hydroxamic acid-based drugs against metalloenzymes like histone deacetylases (HDACs) and matrix metalloproteinases (MMPs). journalagent.comacs.org The hydroxamate group typically coordinates the zinc ion in a bidentate fashion, effectively blocking the enzyme's catalytic activity. journalagent.comacs.org

Beyond metal chelation, the N-hydroxy group can act as a hydrogen bond donor, while the carbonyl oxygen serves as a hydrogen bond acceptor. researchgate.net These interactions with amino acid residues in the active site of a target protein further contribute to the binding affinity and specificity of the inhibitor. In some contexts, the entire N-hydroxyamide functional group is considered the essential pharmacophore for activity. journalagent.com

| Pharmacophoric Feature | Role in Biological Activity |

| Hydroxamic Acid Moiety (-CONHOH) | Primary metal-binding group, chelating essential metal ions (e.g., Zn²⁺) in enzyme active sites. journalagent.comresearchgate.netacs.org |

| N-Hydroxy Group (-OH) | Acts as a hydrogen bond donor, forming crucial interactions with target proteins. researchgate.net Can be involved in salt formation with amines. researchgate.net |

| Carbonyl Group (C=O) | Functions as a hydrogen bond acceptor, contributing to binding affinity. nih.gov |

| Alkyl/Aryl Backbone | Provides a scaffold for the pharmacophoric groups and can engage in hydrophobic or van der Waals interactions with the target. |

Impact of Functional Group Modifications on Activity

Systematic modification of the functional groups in N-hydroxy-N-methyl-hexanamide analogs allows for a detailed exploration of their impact on biological activity.

The Alkyl Chain (Hexanoyl Group): The length and nature of the alkyl chain play a significant role in determining the physicochemical properties, such as hydrophobicity, and consequently, the biological activity. Studies on other homologous series of compounds, like alkylresorcinols, have shown that antioxidant activity can be dependent on the alkyl chain length, with an optimal length often observed for activity in emulsion systems. nih.gov This phenomenon, known as the "cut-off theory," suggests that the partitioning of the molecule between different phases (e.g., lipid and aqueous) is critical for its function. nih.gov Similarly, for N-hydroxy-N-methyl-hexanamide, varying the length of the hexanoyl chain would be expected to modulate its activity by altering its solubility and ability to reach its target. In some cases, increasing the alkyl chain length can lead to a decrease in activity in bulk oil systems. nih.gov

The N-Methyl Group: Modification of the N-alkyl substituent can influence steric hindrance, metabolic stability, and the conformational preferences of the hydroxamic acid moiety. Studies on other classes of compounds have demonstrated that the length of an N-alkyl chain can affect metabolism and excretion. nih.gov Replacing the N-methyl group with larger alkyl groups could enhance hydrophobic interactions with a target protein but might also introduce steric clashes that reduce binding affinity.

The Hydroxamic Acid Moiety: This group is generally considered essential for the activity of many metalloenzyme inhibitors. journalagent.com Replacing it with other functional groups, such as amides or carboxylic acids, often leads to a significant loss of activity, highlighting its importance as a key pharmacophoric feature. elsevierpure.com

| Modification | Potential Impact on Activity |

| Varying Alkyl Chain Length | Modulates hydrophobicity and partitioning, potentially leading to an optimal chain length for activity. nih.govxmu.edu.cn |

| Modification of N-Alkyl Group | Affects steric interactions, metabolic stability, and conformational flexibility. nih.gov |

| Replacement of Hydroxamic Acid | Generally results in a significant loss of activity for metalloenzyme inhibitors, confirming its pharmacophoric importance. elsevierpure.com |

Stereochemical Influences on Molecular Interactions

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical determinant of biological activity. Since biological targets like enzymes and receptors are chiral, they often exhibit stereoselectivity, meaning they interact differently with different stereoisomers of a drug molecule.

For a molecule like Hexanamide (B146200), N-hydroxy-N-methyl-, if there is a chiral center in the hexanoyl chain, it would exist as a pair of enantiomers. For example, the compound (3R)-3-hydroxy-N-methylhexanamide is a specific stereoisomer. nih.gov These enantiomers can have markedly different biological activities, with one being significantly more potent than the other, or one being active while the other is inactive or even has undesirable effects.

Studies on N-(hydroxy)peptides have shown that the stereochemistry and the presence of N-hydroxyamide groups can dictate the formation of specific secondary structures like parallel β-sheets through a network of intermolecular hydrogen bonds. nih.gov This demonstrates that stereochemical configuration directly influences the conformation of the molecule and its ability to engage in specific molecular interactions. nih.gov

| Stereochemical Aspect | Influence on Molecular Interactions |

| Enantiomers/Diastereomers | Can exhibit different binding affinities and activities due to the chiral nature of biological targets. |

| Molecular Conformation | The 3D shape, influenced by stereocenters, determines the precise fit into a binding site. nih.gov |

| Intermolecular Interactions | The spatial arrangement of functional groups dictates the formation of specific hydrogen bonds and other non-covalent interactions. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models use molecular descriptors, which are numerical representations of the physicochemical properties of the molecules, to predict their activity.

Numerous QSAR studies have been conducted on hydroxamic acid derivatives, providing valuable insights into the structural requirements for their activity. For instance, a 2D-QSAR study on hydroxamic acid-based HDAC6 inhibitors identified key molecular descriptors that correlate with their inhibitory potency. jprdi.vn Another study on HDAC inhibitors found that molar refractivity and a global topological charge index were significant for activity, suggesting the importance of dispersion interactions and charge distribution. nih.gov 4D-QSAR models have also been developed for alanine (B10760859) hydroxamic acid derivatives as aminopeptidase (B13392206) N inhibitors, providing robust and predictive models for anticancer activity. nih.gov

These QSAR models are powerful tools for:

Predicting the biological activity of newly designed compounds before they are synthesized. acs.org

Understanding the key physicochemical properties that drive activity.

Guiding the optimization of lead compounds to enhance their potency and selectivity.

| QSAR Study Example | Key Findings |

| HDAC6 Inhibitors (2D-QSAR) | The model can be used to predict the HDAC6 inhibition activity of new benzimidazole-containing hydroxamic acids. jprdi.vn |

| HDAC Inhibitors (MRA) | Activity is dependent on molar refractivity and global topological charge index, indicating the role of dispersion forces and charge transfer. nih.gov |

| Aminopeptidase N Inhibitors (4D-QSAR) | A robust model was developed to predict anticancer activity and understand the binding mode of alanine hydroxamic acid derivatives. nih.gov |

| Antimalarial Hydroxamates (QSAR) | Models successfully predicted the antiplasmodial activity of new hydroxamate-based HDAC inhibitors. acs.org |

Structure-Based Research Design Principles Applied to Hexanamide, N-hydroxy-N-methyl- Analogs

Structure-based drug design is a rational approach to drug discovery that utilizes the three-dimensional structure of a biological target, typically a protein, to design molecules that can bind to it with high affinity and specificity. This approach is particularly powerful when applied to the design of enzyme inhibitors.

For analogs of Hexanamide, N-hydroxy-N-methyl-, structure-based design would involve the following steps:

Target Identification and Structure Determination: Identifying a relevant biological target (e.g., a specific HDAC isozyme) and obtaining its 3D structure, usually through X-ray crystallography or cryo-electron microscopy.

Molecular Docking: Using computational programs to predict how a library of virtual compounds, including analogs of Hexanamide, N-hydroxy-N-methyl-, would bind to the active site of the target protein. semanticscholar.orgjbcpm.comnih.gov This helps in prioritizing compounds for synthesis and testing.

Analysis of Binding Modes: In silico docking and molecular dynamics simulations can reveal the key interactions, such as the coordination of the hydroxamate group with zinc ions and hydrogen bonds with active site residues. nih.gov

Iterative Design and Synthesis: Based on the insights from docking and structural analysis, new analogs can be designed to improve the fit and interactions with the target. For example, crystallographic studies of a triazole-based hydroxamate bound to an enzyme allowed for further chemical modifications that led to a more potent and selective inhibitor. nih.gov This cycle of design, synthesis, and testing is repeated to optimize the lead compound.

This rational design process has been successfully used to develop potent and selective inhibitors for various targets and could be effectively applied to discover novel, highly active analogs of Hexanamide, N-hydroxy-N-methyl-. nih.gov

| Design Principle/Technique | Application to N-hydroxy-N-methyl-hexanamide Analogs |

| X-ray Crystallography | Determine the 3D structure of an analog bound to its target enzyme, revealing precise binding interactions. nih.gov |

| Molecular Docking | Predict the binding pose and affinity of virtual analogs in the active site of a target protein to guide compound design. semanticscholar.orgjbcpm.comnih.gov |

| Molecular Dynamics Simulations | Simulate the dynamic behavior of the ligand-protein complex to assess binding stability and key interactions over time. nih.gov |

| Iterative Optimization | Use structural information to rationally modify the lead compound to enhance potency and selectivity. nih.gov |

Lack of Sufficient Data Precludes Detailed Computational Analysis of Hexanamide, N-hydroxy-N-methyl-

Despite a comprehensive search of scientific literature and chemical databases, there is a notable absence of specific computational and theoretical investigations focused solely on the chemical compound Hexanamide, N-hydroxy-N-methyl-. While general information regarding its basic chemical properties is available, in-depth research pertaining to its molecular docking, molecular dynamics simulations, and quantum chemical calculations is not present in the public domain.

General computational studies have been conducted on broader classes of related compounds, such as hydroxamic acid derivatives and other small amide inhibitors. These studies often explore their potential as enzyme inhibitors, for example, against histone deacetylases (HDACs). Methodologies such as molecular docking are frequently employed to predict the binding modes of these types of compounds within the active sites of target proteins. Furthermore, molecular dynamics simulations are used to understand the conformational dynamics and stability of ligand-target complexes for some amide-containing molecules. Quantum chemical calculations are also applied to related compounds to elucidate their electronic properties.

However, the specific application of these computational techniques to Hexanamide, N-hydroxy-N-methyl- has not been documented in the available scientific literature. Consequently, a detailed analysis of its ligand-target interactions, conformational behavior, and quantum chemical properties, as would be required for a thorough scientific article, cannot be provided at this time. The creation of such an article would necessitate original research and the generation of new scientific data.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Electronic Structure Analysis

Computational studies are instrumental in elucidating the electronic structure of Hexanamide (B146200), N-hydroxy-N-methyl-. Methods like Density Functional Theory (DFT) can be employed to analyze the molecule's geometry, vibrational frequencies, and electronic properties. researchgate.net Such analyses provide a detailed picture of the electron distribution, bond characteristics, and the nature of the frontier molecular orbitals (HOMO and LUMO), which are fundamental to understanding the molecule's reactivity.

The hydroxamic acid moiety is a key feature, and its ability to chelate metal ions is a focal point of many studies. researchgate.net Computational models can predict the preferred coordination modes and binding energies with various metal ions, which is vital for its application as a chelating agent.

Reaction Pathway Elucidation for Synthetic Transformations

Theoretical calculations are valuable for mapping the potential energy surfaces of reactions involved in the synthesis of Hexanamide, N-hydroxy-N-methyl-. researchgate.net By identifying transition states and calculating activation energies, computational chemistry can help optimize reaction conditions and predict the feasibility of different synthetic routes. For instance, understanding the mechanism of the reaction between a carboxylic acid derivative and N-methylhydroxylamine can lead to improved yields and purity of the final product. researchgate.net

De Novo Design Approaches for Hexanamide, N-hydroxy-N-methyl- Derivatives

De novo design is a computational strategy to generate novel molecular structures with desired properties, starting from scratch or from a basic scaffold. numberanalytics.com This approach is particularly relevant for designing derivatives of Hexanamide, N-hydroxy-N-methyl- with enhanced or specific functionalities.

The process typically involves two main strategies:

Ligand-Based De Novo Design: This method utilizes the structural information of known active compounds to generate new molecules. numberanalytics.com By analyzing the pharmacophore of Hexanamide, N-hydroxy-N-methyl-, new derivatives can be designed that retain the key features for a specific biological activity while exploring new chemical space. numberanalytics.com

Structure-Based De Novo Design: When the three-dimensional structure of a biological target (e.g., an enzyme) is known, this approach can be used to design molecules that fit perfectly into the binding site. numberanalytics.com Fragments can be grown or linked within the active site to create novel and potent inhibitors. nih.gov

These design strategies often employ genetic algorithms or other optimization techniques to explore a vast chemical space and identify promising candidates for synthesis and further testing. nih.gov

Virtual Screening Methodologies

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.gov For a compound like Hexanamide, N-hydroxy-N-methyl-, which contains a hydroxamic acid group known to be a strong zinc chelator, virtual screening can be a powerful tool for discovering new applications. nih.govacs.org

A typical virtual screening workflow can be hierarchical and involve several steps: nih.govacs.org

Database Filtering: Initial screening of large compound databases (like ZINC) to select molecules with specific features, such as the presence of a hydroxamic acid group. nih.govacs.orgresearchgate.net

Shape-Based Matching: Comparing the 3D shape of the filtered compounds to a known active molecule to identify those with similar topology. nih.govacs.org

Molecular Docking: The most promising candidates from the previous steps are then "docked" into the binding site of the target protein. This process predicts the binding conformation and estimates the binding affinity (docking score). nih.govresearchgate.net

This multi-step approach allows for the efficient identification of potential hit compounds from vast chemical libraries, which can then be acquired and tested experimentally. nih.govacs.org For instance, virtual screening has been successfully used to identify hydroxamic acid-containing compounds as inhibitors for various enzymes. researchgate.netnih.govacs.org

Advanced Analytical Methodologies for Research Applications

Spectroscopic Characterization Techniques.researchgate.net

Spectroscopic techniques are indispensable for elucidating the molecular structure of Hexanamide (B146200), N-hydroxy-N-methyl-. By probing the interaction of the molecule with electromagnetic radiation, these methods provide detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy.researchgate.netscispace.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of Hexanamide, N-hydroxy-N-methyl-. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework of the molecule.

¹H NMR Spectroscopy: In ¹H NMR, the chemical shifts, integration, and splitting patterns of the proton signals provide a wealth of structural information. mnstate.edu The number of distinct signals corresponds to the number of non-equivalent protons in the molecule. youtube.com The integration of each signal reveals the relative number of protons giving rise to that signal. mnstate.edu The splitting pattern, or multiplicity, of a signal is determined by the number of neighboring protons and follows the n+1 rule, offering insights into the connectivity of the atoms. youtube.comyoutube.com For Hexanamide, N-hydroxy-N-methyl-, the expected ¹H NMR spectrum would show distinct signals for the methyl group attached to the nitrogen, the various methylene (B1212753) groups of the hexanoyl chain, and the terminal methyl group of the chain. The hydroxyl proton on the nitrogen often appears as a broad singlet. mnstate.edu

¹³C NMR Spectroscopy: ¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in Hexanamide, N-hydroxy-N-methyl- gives a distinct signal in the spectrum. The chemical shift of each signal is indicative of the chemical environment of the carbon atom, distinguishing between carbonyl, methyl, and methylene carbons.

A study on the synthesis and characterization of N-hydroxy-N-methyl fatty amides from palm oil utilized ¹H NMR spectroscopy to confirm the structure of the products. scispace.com

Predicted ¹H NMR Data for Hexanamide, N-hydroxy-N-methyl-

| Protons | Chemical Shift (ppm) (Predicted) | Multiplicity | Integration |

|---|---|---|---|

| CH₃-N | ~3.2 | s | 3H |

| N-OH | Variable | br s | 1H |

| -CH₂-C=O | ~2.2 | t | 2H |

| -CH₂-CH₂-C=O | ~1.6 | quint | 2H |

| -CH₂-CH₂-CH₂- | ~1.3 | m | 4H |

This table is based on general principles of NMR spectroscopy and may not represent exact experimental values.

Mass Spectrometry (MS) for Purity and Identity Confirmation.youtube.com

Mass spectrometry (MS) is a vital technique for confirming the molecular weight and elemental composition of Hexanamide, N-hydroxy-N-methyl-. In MS, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. This information allows for the precise determination of the molecular mass, which should match the calculated mass of the compound's chemical formula (C₇H₁₅NO₂). nih.govchemspider.com High-resolution mass spectrometry (HRMS) can further confirm the elemental composition with high accuracy.

Fragmentation patterns observed in the mass spectrum provide additional structural information. The molecule breaks apart in a predictable manner, and the masses of the resulting fragments can be used to piece together the structure of the original compound. For instance, the fragmentation of N-hydroxy acid metabolites can be characterized by electron impact ionization mass spectrometry, providing insights into their structure. researchgate.net

In research, MS is often coupled with chromatographic techniques like GC-MS or LC-MS to analyze complex mixtures and confirm the presence and purity of the target compound. nih.gov For example, GC-MS has been used to analyze N-methylhexanamide, a related compound. nih.gov

Infrared (IR) and Raman Spectroscopy.researchgate.net

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups within a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. Specific functional groups absorb at characteristic frequencies, making IR an excellent tool for identifying the presence of key groups in Hexanamide, N-hydroxy-N-methyl-. Key expected absorptions include:

A broad O-H stretch from the hydroxyl group.

A strong C=O stretch from the amide carbonyl group.

C-H stretching and bending vibrations from the alkyl chain.

C-N stretching vibrations.

Studies on related N-methylacetamide have utilized IR spectroscopy to analyze its characteristic amide bands. nih.gov The synthesis and characterization of N-hydroxy-N-methyl fatty amides also employed Fourier Transform Infrared (FTIR) spectroscopy to identify the functional groups present. scispace.com

Raman Spectroscopy: Raman spectroscopy provides similar vibrational information to IR but is based on the inelastic scattering of light. It is particularly useful for analyzing symmetric vibrations and bonds that are weak absorbers in the IR spectrum. Computational studies on molecules like N-phenylpropanamide have utilized both experimental and theoretical IR and Raman spectroscopy to characterize their vibrational properties. researchgate.net

Characteristic IR Absorption Frequencies for Hexanamide, N-hydroxy-N-methyl-

| Functional Group | Wavenumber (cm⁻¹) (Predicted) |

|---|---|

| O-H (stretch, H-bonded) | 3400-3200 (broad) |

| C-H (stretch, sp³) | 2960-2850 |

| C=O (stretch, amide) | ~1640 |

This table presents predicted values based on typical functional group absorptions.

Chromatographic Separation and Quantification Methods (for research samples).nih.gov

Chromatographic techniques are essential for separating Hexanamide, N-hydroxy-N-methyl- from impurities or other components in a research sample and for quantifying its concentration.

High-Performance Liquid Chromatography (HPLC).researchgate.net

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of non-volatile or thermally unstable compounds like Hexanamide, N-hydroxy-N-methyl-. The separation is based on the differential partitioning of the analyte between a stationary phase (the column) and a liquid mobile phase.

For compounds like Hexanamide, N-hydroxy-N-methyl-, a reverse-phase (RP) HPLC method is often suitable. sielc.com In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase, such as a mixture of acetonitrile (B52724) and water. The retention of the compound on the column is influenced by its polarity.

The development of HPLC methods for related compounds, such as N-methyl derivatives of glycoluril, has demonstrated the ability to achieve complete separation of structurally similar molecules. researchgate.net Furthermore, HPLC methods can be made compatible with mass spectrometry (LC-MS) by using volatile mobile phase additives like formic acid instead of phosphoric acid, allowing for simultaneous separation and mass-based detection. sielc.com

Gas Chromatography (GC).nih.gov

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. For a compound like Hexanamide, N-hydroxy-N-methyl-, derivatization might be necessary to increase its volatility and thermal stability for GC analysis. For instance, silylation is a common derivatization technique used for compounds containing hydroxyl groups. researchgate.net

The separation in GC is achieved based on the partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification.

GC is often coupled with a flame ionization detector (FID) for quantification or a mass spectrometer (GC-MS) for definitive identification. GC methods have been developed for the analysis of related compounds like n-hexane and its metabolites, showcasing the technique's applicability in separating and quantifying structurally similar molecules. nih.gov The NIST Chemistry WebBook provides gas chromatography data for the related compound Hexanamide, N-methyl-, including retention indices on specific columns. nist.gov Headspace GC has also been employed for the analysis of volatile compounds like hexanal (B45976) in biological samples. nih.gov

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) is a high-resolution separation technique that can be applied to the analysis of small molecules like Hexanamide, N-hydroxy-N-methyl-. The method separates analytes based on their electrophoretic mobility in an electric field, which is dependent on the charge-to-size ratio of the molecule. For the analysis of Hexanamide, N-hydroxy-N-methyl-, a fused-silica capillary is filled with a background electrolyte (BGE), and a high voltage is applied across the capillary.

The separation mechanism relies on the differential migration of ions. As a neutral or weakly acidic compound (pKa of hydroxamic acids is around 9), derivatization or the use of micellar electrokinetic chromatography (MEKC) may be required for optimal separation and detection. nih.gov In MEKC, a surfactant is added to the BGE above its critical micelle concentration. Neutral analytes like Hexanamide, N-hydroxy-N-methyl- partition between the aqueous buffer and the hydrophobic interior of the micelles, allowing for separation based on their partitioning coefficient. Detection is typically achieved using UV-Vis spectroscopy, as the amide and hydroxamic acid groups possess chromophores. CE offers advantages of high efficiency, short analysis times, and minimal sample and reagent consumption.

Biophysical Techniques for Molecular Interaction Analysis

Understanding how Hexanamide, N-hydroxy-N-methyl- interacts with its potential biological targets, such as zinc-dependent enzymes like histone deacetylases (HDACs), is fundamental to its research applications. nih.gov Biophysical techniques provide quantitative data on binding affinity, kinetics, and thermodynamics.

Isothermal Titration Calorimetry (ITC) is a powerful technique used to directly measure the heat changes that occur upon molecular binding. It provides a complete thermodynamic profile of the interaction between Hexanamide, N-hydroxy-N-methyl- and a target protein in a single experiment. In a typical ITC experiment, a solution of Hexanamide, N-hydroxy-N-methyl- is titrated into a sample cell containing the target protein. Each injection triggers a small heat change (endothermic or exothermic), which is measured by the calorimeter.

The resulting data are plotted as heat change per injection versus the molar ratio of the ligand to the protein. Fitting this binding isotherm yields key thermodynamic parameters: the binding affinity (Kd), the stoichiometry of binding (n), and the enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated. These parameters provide deep insights into the nature of the binding forces. For instance, studies on similar hydroxamic acid-based HDAC inhibitors have shown that binding is often driven by a favorable enthalpy change, reflecting the strong chelation of the zinc ion in the enzyme's active site and hydrogen bonding interactions. nih.gov

Table 1: Representative Thermodynamic Data from ITC Analysis of an HDAC Inhibitor

| Parameter | Value | Unit |

| Stoichiometry (n) | 0.98 | - |

| Dissociation Constant (Kd) | 85 | nM |

| Enthalpy (ΔH) | -12.5 | kcal/mol |

| Entropy (TΔS) | -2.8 | kcal/mol |

This table is illustrative, based on typical values for small molecule inhibitors binding to target proteins as analyzed by ITC. nih.gov

Surface Plasmon Resonance (SPR) is a label-free optical technique for monitoring molecular interactions in real-time. springernature.com It provides kinetic data, including the association rate constant (ka) and the dissociation rate constant (kd), from which the equilibrium dissociation constant (KD) can be calculated (KD = kd/ka). labtoo.com

In an SPR experiment to study Hexanamide, N-hydroxy-N-methyl-, the target protein is typically immobilized on the surface of a sensor chip. nih.gov A solution containing Hexanamide, N-hydroxy-N-methyl- (the analyte) is then flowed over the chip surface. Binding of the analyte to the immobilized protein causes a change in the refractive index at the surface, which is detected as a change in the SPR signal, measured in resonance units (RU). springernature.comnih.gov The resulting sensorgram shows the binding response over time, allowing for the determination of the on-rate and off-rate of the interaction. nih.govreichertspr.com This technique is highly sensitive and valuable for screening and characterizing the binding kinetics of small molecules. nih.gov

Table 2: Illustrative Kinetic Parameters from SPR Analysis

| Parameter | Value | Unit |

| Association Rate (ka) | 2.1 x 105 | M-1s-1 |

| Dissociation Rate (kd) | 1.5 x 10-3 | s-1 |

| Dissociation Constant (KD) | 7.1 | nM |

This table presents hypothetical data representative of a small molecule-protein interaction measured by SPR. labtoo.com

Differential Scanning Fluorimetry (DSF), also known as a thermal shift assay, is a rapid and cost-effective method to identify ligands that bind to and stabilize a target protein. The principle is that the binding of a ligand, such as Hexanamide, N-hydroxy-N-methyl-, generally increases the thermal stability of its target protein.

The experiment involves heating the protein in the presence of a fluorescent dye that binds to hydrophobic regions of the protein. As the protein unfolds (melts) with increasing temperature, it exposes these hydrophobic patches, causing an increase in fluorescence. The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded. When a ligand binds, it stabilizes the protein's folded state, resulting in a higher Tm. The magnitude of this thermal shift (ΔTm) is indicative of the binding affinity. DSF is widely used in a high-throughput format for screening compound libraries to identify potential binders. rsc.org

Table 3: Example of Thermal Shift Data from a DSF Experiment

| Condition | Melting Temperature (Tm) | Thermal Shift (ΔTm) |

| Protein Alone | 45.2 °C | - |

| Protein + Hexanamide, N-hydroxy-N-methyl- | 49.8 °C | +4.6 °C |

This table illustrates a positive thermal shift, indicating that the compound binds to and stabilizes the target protein. rsc.org

X-ray Crystallography and Cryo-Electron Microscopy for Complex Structure Determination

To understand the precise molecular interactions between Hexanamide, N-hydroxy-N-methyl- and its target protein, high-resolution structural techniques are indispensable. X-ray crystallography and cryo-electron microscopy (cryo-EM) can reveal the three-dimensional structure of the ligand-protein complex at an atomic level.

X-ray crystallography requires the formation of a high-quality crystal of the protein in complex with Hexanamide, N-hydroxy-N-methyl-. The crystal is then irradiated with X-rays, and the resulting diffraction pattern is used to calculate an electron density map, into which the atomic model of the complex is built and refined. For a hydroxamic acid-based inhibitor like Hexanamide, N-hydroxy-N-methyl- binding to an HDAC, the crystal structure would reveal the bidentate chelation of the catalytic zinc ion by the hydroxamic acid group, a hallmark of this class of inhibitors. nih.govfigshare.com It would also detail the specific hydrogen bonds, van der Waals interactions, and hydrophobic contacts between the hexanamide portion of the molecule and the amino acid residues lining the active site pocket.

Cryo-electron microscopy (cryo-EM) has emerged as a powerful alternative, particularly for large proteins or protein complexes that are difficult to crystallize. In cryo-EM, a solution of the complex is rapidly frozen in vitreous ice, and thousands of images of individual particles are taken with an electron microscope. These images are then computationally averaged and reconstructed to generate a 3D density map.

Both techniques provide invaluable structural blueprints that can confirm the binding mode, explain the basis of binding affinity and selectivity, and guide further structure-based drug design efforts.

Table 4: Typical Information Derived from a Structural Study of an Inhibitor-Enzyme Complex

| Parameter | Description | Example Data |

| PDB ID | Unique identifier in the Protein Data Bank | XXXX |

| Resolution | A measure of the level of detail in the structure | 1.9 Å |

| Ligand | The bound small molecule | Hexanamide, N-hydroxy-N-methyl- |

| Key Active Site Residues | Amino acids directly interacting with the ligand | His142, His143, Tyr305 |

| Zinc Coordination | Atoms from the ligand chelating the active site zinc ion | O, O' of the N-hydroxy-amide group |

This table represents the type of data deposited in the Protein Data Bank following the successful structure determination of a ligand-protein complex.

Future Directions and Emerging Research Avenues

Development of Novel Chemical Probes

There is no available research on the development of novel chemical probes specifically derived from Hexanamide (B146200), N-hydroxy-N-methyl-. The design of such probes would typically involve modifying the core structure to incorporate reporter tags (e.g., fluorophores, biotin) or photoreactive groups, which would enable its use in studying biological systems. However, no such derivatives or their applications have been described in the scientific literature.

Integration with Systems Biology Approaches

The integration of Hexanamide, N-hydroxy-N-methyl- with systems biology approaches is another area devoid of research. Systems biology studies would involve analyzing the global effects of this compound on cellular networks, such as the proteome, metabolome, or transcriptome. Such studies are crucial for understanding the comprehensive biological impact of a compound, but they have not been undertaken for Hexanamide, N-hydroxy-N-methyl-.

Application in Chemical Biology Tools (e.g., activity-based protein profiling)

While activity-based protein profiling (ABPP) is a powerful tool for studying enzyme function, there is no evidence of Hexanamide, N-hydroxy-N-methyl- being utilized as or incorporated into an activity-based probe. nih.govnih.govresearchgate.netresearchgate.netnih.govnih.gov ABPP probes based on hydroxamic acids have been developed for metalloproteinases, but specific applications involving the N-hydroxy-N-methyl-hexanamide scaffold are not documented. mtoz-biolabs.com

Exploration of New Mechanistic Paradigms

The exploration of new mechanistic paradigms for Hexanamide, N-hydroxy-N-methyl- is contingent on initial studies of its biological activity, which are currently absent from the scientific record. Understanding its mechanism of action would require identifying its molecular targets and elucidating the downstream cellular consequences of its binding, research that has yet to be published.

Design of Next-Generation Hexanamide, N-hydroxy-N-methyl- Scaffolds

The rational design of next-generation scaffolds based on Hexanamide, N-hydroxy-N-methyl- is not a topic of current research, as the foundational data on its structure-activity relationships are not available. nih.govresearchgate.netunipi.itdovepress.comnih.gov Such design efforts would aim to optimize properties like potency, selectivity, and pharmacokinetic profiles, but without initial biological data, these endeavors cannot commence.

Q & A

Basic Research Questions

Q. How can researchers synthesize N-hydroxy-N-methylhexanamide with high purity, and what analytical techniques validate its structural integrity?

- Methodology : Synthesis typically involves reacting hexanoyl chloride with hydroxylamine and methylamine derivatives under controlled pH (8–9) to favor nucleophilic substitution. Post-reaction, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) removes byproducts .

- Characterization : Confirm structure using ¹H/¹³C NMR (e.g., δ 1.2–1.6 ppm for methylene protons, δ 2.1 ppm for N-methyl groups) and FT-IR (amide I band ~1650 cm⁻¹, hydroxamic acid O-H stretch ~3200 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight (theoretical: 145.18 g/mol) .

Q. What solvent systems and chromatographic conditions optimize the separation of N-hydroxy-N-methylhexanamide from reaction mixtures?

- Chromatography : Use reverse-phase HPLC with a C18 column and mobile phase of acetonitrile/water (60:40, v/v) at 1.0 mL/min. Retention time typically ~8.2 minutes. For TLC, silica plates with ethyl acetate:hexane (3:7) resolve the compound (Rf ~0.5) .

Advanced Research Questions

Q. How does N-hydroxy-N-methylhexanamide inhibit histone deacetylases (HDACs), and what assays confirm its mechanism?

- Mechanism : The hydroxamic acid group chelates zinc ions in HDAC catalytic pockets, blocking substrate access. HDAC inhibition assays (e.g., fluorometric kits using HeLa cell lysates) show IC₅₀ values <1 µM. Confirm target engagement via co-crystallization studies (e.g., PDB ID 4LX6 analogs) .

- Validation : Pair with RNA-seq/qPCR to measure downstream gene expression (e.g., upregulated CDKN1A [p21], suppressed VEGF) in angiogenesis models .

Q. How can researchers resolve contradictory data on the genotoxicity of hydroxamic acid derivatives like N-hydroxy-N-methylhexanamide?

- Analysis : Discrepancies may arise from assay conditions. For example, Ames tests (using S. typhimurium TA98/TA100) often show negative results at ≤500 µg/plate , while micronucleus assays in mammalian cells may indicate clastogenicity at higher doses. Control variables:

- Metabolic activation (e.g., ±S9 mix).

- Exposure duration (24 vs. 48 hours).

- Cell type (e.g., CHO-K1 vs. HepG2).

- Recommendation : Use comet assays to detect DNA strand breaks and cross-reference with transcriptomic data (e.g., oxidative stress pathways) .

Q. What strategies improve the metabolic stability of N-hydroxy-N-methylhexanamide in pharmacokinetic studies?

- Approaches :

- Prodrug design : Mask the hydroxamic acid as an ester (e.g., acetyloxymethyl ester) to enhance oral bioavailability.

- Structural analogs : Introduce methyl groups at the α-carbon to reduce CYP450-mediated oxidation.

- Validation : Assess stability in human liver microsomes (HLM) and measure plasma half-life in murine models. LC-MS/MS quantifies parent compound vs. metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.